2-Butylthiophene

Beschreibung

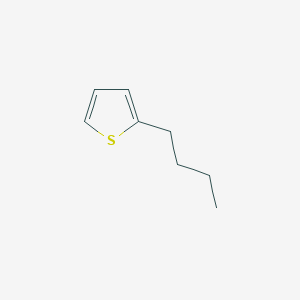

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-2-3-5-8-6-4-7-9-8/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDZHERKKXUTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163081 | |

| Record name | 2-n-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1455-20-5 | |

| Record name | 2-Butylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1455-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-n-Butylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-n-Butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectral Properties of 2-Butylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of 2-butylthiophene (C₈H₁₂S), a heterocyclic aromatic compound. Understanding its spectral signature is crucial for its identification, characterization, and application in various research and development fields, including medicinal chemistry and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and details the experimental protocols for these analyses.

Spectroscopic Data Summary

The following sections present the quantitative spectral data for 2-butylthiophene in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 2-butylthiophene by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Table 1: ¹H NMR Spectral Data for 2-Butylthiophene

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constants (J) Hz (Predicted) |

| H-5 | ~7.17 | dd | J₅,₄ ≈ 5.1 Hz, J₅,₃ ≈ 1.2 Hz |

| H-4 | ~6.95 | dd | J₄,₅ ≈ 5.1 Hz, J₄,₃ ≈ 3.5 Hz |

| H-3 | ~6.80 | dd | J₃,₄ ≈ 3.5 Hz, J₃,₅ ≈ 1.2 Hz |

| α-CH₂ | ~2.81 | t | J ≈ 7.5 Hz |

| β-CH₂ | ~1.65 | sextet | J ≈ 7.5 Hz |

| γ-CH₂ | ~1.40 | sextet | J ≈ 7.5 Hz |

| δ-CH₃ | ~0.92 | t | J ≈ 7.3 Hz |

| Predicted values are based on typical shifts for 2-alkylthiophenes in CDCl₃. |

Table 2: ¹³C NMR Spectral Data for 2-Butylthiophene

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C-2 | ~145.5 |

| C-5 | ~127.8 |

| C-3 | ~124.5 |

| C-4 | ~122.9 |

| α-CH₂ | ~32.5 |

| β-CH₂ | ~30.8 |

| γ-CH₂ | ~22.1 |

| δ-CH₃ | ~13.9 |

| Predicted values are based on typical shifts for 2-alkylthiophenes in CDCl₃. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 2-butylthiophene results in a molecular ion peak and characteristic fragment ions. The fragmentation pattern is key to confirming the molecular weight and aspects of the structure.

Table 3: Key Mass Spectrometry Data (EI-MS) for 2-Butylthiophene [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 140 | 36.9 | [M]⁺ (Molecular Ion) |

| 98 | 44.0 | [M - C₃H₆]⁺ (McLafferty rearrangement) |

| 97 | 100.0 | [M - C₃H₇]⁺ or [C₅H₅S]⁺ (Thienylmethyl cation) |

| 99 | 18.1 | Isotopic peak or other fragment |

| 45 | 11.9 | Various small fragments |

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups and bonding within 2-butylthiophene by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to molecular vibrations.

Table 4: Characteristic FTIR Absorption Bands for 2-Butylthiophene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene Ring) | Medium |

| 2960 - 2850 | C-H Stretch | Aliphatic (Butyl Chain) | Strong |

| 1550 - 1400 | C=C Stretch | Aromatic (Thiophene Ring) | Medium-Strong |

| 1470 - 1350 | C-H Bend | Aliphatic (Butyl Chain) | Medium |

| ~700 | C-H Bend (out-of-plane) | 2-substituted Thiophene (B33073) | Strong |

| 800 - 600 | C-S Stretch | Thiophene Ring | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the thiophene ring.

Table 5: UV-Vis Absorption Data for 2-Butylthiophene

| λmax (nm) | Transition Type | Solvent |

| ~235 | π → π* | Hexane (B92381) or Ethanol |

| This value is typical for 2-alkylthiophene derivatives. |

Experimental Protocols & Methodologies

Detailed and standardized experimental protocols are essential for reproducible and accurate spectral analysis. The following sections describe generalized methodologies for acquiring the spectral data presented above.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of a chemical entity like 2-butylthiophene involves a multi-faceted approach where different spectroscopic techniques provide complementary information to elucidate the final structure.

Caption: Workflow for the spectroscopic characterization of 2-butylthiophene.

Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 2-butylthiophene in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrumentation : Transfer the solution to a standard 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition :

-

Tune and shim the magnetic field to optimize homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, a sufficient relaxation delay (e.g., 2-5 seconds), and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate it by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals and identify the chemical shifts and coupling constants.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for volatile compounds like 2-butylthiophene, providing both separation and mass analysis.

Caption: Simplified workflow for GC-MS analysis.

-

Sample Preparation : Prepare a dilute solution of 2-butylthiophene (e.g., ~100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation : Use a gas chromatograph coupled to a mass spectrometer. A common setup includes a capillary column (e.g., DB-5ms) for separation and a quadrupole mass analyzer.

-

GC Method :

-

Inject a small volume (e.g., 1 µL) of the sample into the heated injection port.

-

Use helium as the carrier gas.

-

Apply a temperature program to the GC oven to separate compounds based on their boiling points and column interactions (e.g., start at 50°C, ramp to 250°C).

-

-

MS Method :

-

As compounds elute from the GC column, they enter the ion source of the mass spectrometer.

-

Ionize the molecules using a standard electron impact (EI) energy of 70 eV.

-

Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and resulting fragments.

-

-

Data Analysis : Analyze the resulting total ion chromatogram (TIC) to find the retention time of 2-butylthiophene. Examine the mass spectrum corresponding to that peak to identify the molecular ion and fragmentation pattern.[1]

Protocol for FTIR Spectroscopy

-

Sample Preparation : As 2-butylthiophene is a liquid, the simplest method is to prepare a neat sample. Place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.

-

Instrumentation : Place the salt plates in the sample holder of an FTIR spectrometer.

-

Data Acquisition :

-

First, record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Next, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Analyze the spectrum to identify the wavenumbers of key absorption bands.

Protocol for UV-Vis Spectroscopy

-

Sample Preparation : Prepare a very dilute solution of 2-butylthiophene in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be chosen such that the maximum absorbance is within the optimal range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second matched quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to generate the absorption spectrum.

-

-

Data Analysis : The software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

References

An In-Depth Technical Guide to 2-Butylthiophene (CAS: 1455-20-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Butylthiophene, identified by the CAS number 1455-20-5, is a substituted five-membered aromatic heterocycle containing a sulfur atom. This colorless to pale yellow liquid is a versatile building block in organic synthesis, with significant applications ranging from medicinal chemistry to materials science.[1][2] Its thiophene (B33073) core is a recognized bioisostere of the benzene (B151609) ring, making it a "privileged structure" in drug design, often used to modulate physicochemical properties and enhance biological activity.[3][4][5] Notably, 2-butylthiophene has been identified as a raw material in the synthesis of anticancer agents and as an inhibitor of carcinogen-induced aberrant crypt formation, a precursor to colon cancer.[2][3][6] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols.

Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of 2-butylthiophene are fundamental to its application and analysis in a research setting.

Table 1: Physicochemical Properties of 2-Butylthiophene

| Property | Value | Reference(s) |

| CAS Number | 1455-20-5 | [1][6][7] |

| Molecular Formula | C₈H₁₂S | [1][6][8][9] |

| Molecular Weight | 140.25 g/mol | [6][9] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 181 - 182 °C (at 760 mmHg) | [1][8] |

| Density | 0.951 - 0.953 g/mL at 25 °C | [1] |

| Refractive Index | 1.504 - 1.510 at 20 °C | [1] |

| Flash Point | 35 - 43 °C | [8] |

| Water Solubility | 44.45 mg/L at 25 °C (estimated) | [1] |

| logP (o/w) | 3.77 - 3.95 (estimated) | [1][8] |

Table 2: Spectroscopic Data of 2-Butylthiophene

| Spectroscopy | Data Interpretation | Reference(s) |

| ¹H NMR | δ ~7.1 ppm (d, 1H, H5), ~6.9 ppm (t, 1H, H4), ~6.7 ppm (d, 1H, H3), ~2.8 ppm (t, 2H, α-CH₂), ~1.7 ppm (m, 2H, β-CH₂), ~1.4 ppm (m, 2H, γ-CH₂), ~0.9 ppm (t, 3H, δ-CH₃). (Approximate shifts based on thiophene derivatives). | [8][10] |

| ¹³C NMR | δ ~146 (C2), ~127 (C5), ~124 (C4), ~122 (C3), ~32 (α-C), ~30 (β-C), ~22 (γ-C), ~14 (δ-C). (Approximate shifts based on substituted thiophenes). | [1][11][12][13] |

| Infrared (IR) | ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~3000-2850 cm⁻¹ (Aliphatic C-H stretch), ~1600-1400 cm⁻¹ (Aromatic C=C stretch), ~700 cm⁻¹ (C-S stretch). | [4][7][14][15] |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z = 140. Base peak at m/z = 97, corresponding to the loss of a propyl radical ([M-C₃H₇]⁺) to form a stable thienylmethyl cation. Other significant fragments may appear at m/z = 45. | [1][16][17] |

Synthesis and Reactivity

2-Butylthiophene is typically synthesized through standard organometallic cross-coupling reactions or by alkylation of thiophene. A common and reliable laboratory-scale method involves the reaction of a Grignard reagent with a thiophene precursor.

Experimental Protocol 1: General Procedure for Synthesis via Kumada Coupling

This protocol describes a representative synthesis of 2-propylthiophene, which is directly analogous to the synthesis of 2-butylthiophene by selecting the appropriate Grignard reagent.

-

Objective: To synthesize 2-butylthiophene via a nickel-catalyzed cross-coupling of 2-bromothiophene (B119243) and butylmagnesium bromide.

-

Materials:

-

2-Bromothiophene (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

n-Butyl bromide (1.2 eq)

-

[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) [NiCl₂(dppe)] (0.01 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a small crystal of iodine. Add a solution of n-butyl bromide in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux. Stir until the magnesium is consumed.

-

Cross-Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromothiophene and the NiCl₂(dppe) catalyst in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Add the freshly prepared butylmagnesium bromide solution dropwise to the thiophene solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup and Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-butylthiophene as a clear liquid.

-

Applications in Research and Development

The unique electronic and structural properties of the thiophene ring make 2-butylthiophene a valuable intermediate in several high-value applications.

Role in Drug Discovery

2-Butylthiophene serves as a key building block for more complex, biologically active molecules. Its role as a bioisosteric replacement for a phenyl ring allows for the fine-tuning of properties like solubility, metabolism, and target binding affinity.[3][5]

A significant area of research is its role in cancer chemoprevention. Studies have shown that 2-butylthiophene can inhibit the formation of 1,2-dimethylhydrazine (B38074) (DMH)-induced aberrant crypt foci (ACF) in the colon. ACF are recognized as one of the earliest preneoplastic lesions in the pathway to colon cancer.[18] By reducing the formation of these precursors, 2-butylthiophene demonstrates potential as a chemopreventive agent.

Applications in Materials Science

The sulfur-containing aromatic ring of 2-butylthiophene makes it a candidate for research in organic electronics. Thiophene-based polymers are known for their conductive properties. The butyl group enhances solubility in organic solvents, facilitating the processing of these materials for potential use in organic field-effect transistors (OFETs), sensors, and organic photovoltaics.[1][2]

Safety and Handling

2-Butylthiophene is a flammable liquid and is harmful if swallowed. Proper safety precautions are mandatory when handling this chemical.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

| Hazard Statements | H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P403 + P235 | Store in a well-ventilated place. Keep cool. |

This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before use.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from ignition sources.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Butylthiophene is a chemical intermediate of considerable value to the scientific community. Its straightforward synthesis, versatile reactivity, and the unique properties imparted by the thiophene ring make it a crucial component in the development of novel pharmaceuticals and advanced materials. For drug development professionals, its demonstrated role as a chemopreventive agent and its utility as a bioisosteric scaffold highlight its potential in creating next-generation therapeutics. Adherence to strict safety protocols is essential when harnessing the capabilities of this versatile compound.

References

- 1. 2-Butylthiophene | C8H12S | CID 73818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. dmh-induced aberrant crypt: Topics by Science.gov [science.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. benchchem.com [benchchem.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 2-Methylthiophene(554-14-3) 13C NMR [m.chemicalbook.com]

- 12. 2-Ethylthiophene(872-55-9) 13C NMR [m.chemicalbook.com]

- 13. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 14. iosrjournals.org [iosrjournals.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. mdpi.com [mdpi.com]

- 19. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

A Technical Guide to 2-Butylthiophene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-butylthiophene, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document outlines its physicochemical properties, synthesis, analytical characterization, and its role as a key building block in the development of therapeutic agents.

Core Physicochemical Properties

2-Butylthiophene, also known as 2-n-butylthiophene, is a substituted thiophene (B33073) with a butyl group attached to the second carbon atom of the thiophene ring. Its molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂S | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 140.25 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 1455-20-5 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Liquid | --INVALID-LINK--[2] |

| Boiling Point | 188-190 °C | Not explicitly cited |

| Density | 0.954 g/mL at 25 °C | Not explicitly cited |

| Refractive Index | 1.507 | Not explicitly cited |

Applications in Drug Development

The thiophene ring is considered a "privileged structure" in medicinal chemistry, often serving as a bioisostere for the benzene (B151609) ring. This substitution can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Butylthiophene and its derivatives are valuable intermediates in the synthesis of various biologically active compounds.

Key therapeutic areas include:

-

Anticancer Agents: 2-Butylthiophene serves as a raw material in the synthesis of novel anticancer agents.[4]

-

Anti-inflammatory Drugs: Thiophene-based compounds are known for their anti-inflammatory properties.[5] Some derivatives act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[5]

-

Antithrombotic Drugs: Thiophene derivatives are crucial in the synthesis of antithrombotic medications like Clopidogrel.[6]

Experimental Protocols

The following sections provide representative methodologies for the synthesis and analytical characterization of 2-butylthiophene and its derivatives.

Synthesis of 2-Butylthiophene

A common method for the synthesis of 2-alkylthiophenes involves the reaction of a Grignard reagent with a thiophene derivative.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

Butyl bromide

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings and a crystal of iodine are placed in anhydrous diethyl ether. 2-Bromothiophene is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, forming 2-thienylmagnesium bromide.

-

Alkylation: The Grignard reagent is cooled in an ice bath, and butyl bromide is added dropwise. The reaction mixture is stirred at room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 2-butylthiophene.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of 2-butylthiophene and confirm its molecular weight.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Thermo Scientific ISQ 7000 or similar).

-

Column: A non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, ramped to 250 °C.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed for the structural elucidation of 2-butylthiophene.

-

Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.

-

Sample Preparation: The sample is dissolved in deuterated chloroform (B151607) (CDCl₃).

-

¹H NMR Spectroscopy: A standard pulse sequence is used. The chemical shifts, multiplicity, and integration of the protons on the thiophene ring and the butyl chain are analyzed.

-

¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is used to identify the chemical shifts of the carbon atoms.

Signaling Pathways and Workflows

The following diagrams illustrate the role of 2-butylthiophene derivatives in a biological pathway and a typical experimental workflow.

Caption: Inhibition of COX-2 and 5-LOX by 2-butylthiophene derivatives.

Caption: Workflow for synthesis and analysis of 2-butylthiophene derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-N-ブチルチオフェン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Butylthiophene | C8H12S | CID 73818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

2-butylthiophene synthesis from thiophene

An In-depth Technical Guide to the Synthesis of 2-Butylthiophene from Thiophene (B33073)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-butylthiophene from thiophene. It details the prevalent two-step method involving Friedel-Crafts acylation followed by carbonyl reduction, as well as alternative strategies such as direct lithiation and alkylation. This document includes detailed experimental protocols, comparative data on reaction conditions and yields, and mechanistic diagrams to facilitate understanding and replication. The information is curated for professionals in chemical research and drug development who require a thorough understanding of heterocyclic compound synthesis.

Introduction

2-Butylthiophene is a substituted heterocyclic compound that serves as a valuable building block in the synthesis of various functional materials and pharmaceutical agents.[1] Its alkylated thiophene structure is a key motif in numerous biologically active molecules, including anticancer and anti-atherosclerotic agents.[1] The efficient and selective synthesis of 2-butylthiophene is therefore of significant interest.

The most established and widely employed synthetic strategy is a two-step process:

-

Friedel-Crafts Acylation: Thiophene undergoes electrophilic acylation with a butyryl group source (e.g., butyryl chloride or butanoic anhydride) to form the intermediate, 2-butyrylthiophene. This reaction is regioselective for the 2-position due to the higher stability of the cationic intermediate formed upon electrophilic attack at this position compared to the 3-position.[2]

-

Carbonyl Reduction: The ketone functional group of 2-butyrylthiophene is subsequently reduced to a methylene (B1212753) group to yield the final product, 2-butylthiophene. The two primary methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[3][4]

This guide will explore these methods in detail, providing quantitative data and explicit experimental protocols. Alternative synthetic pathways will also be discussed.

Primary Synthetic Pathway: Acylation-Reduction

The acylation-reduction sequence is the most classical and reliable approach for preparing 2-alkylthiophenes. It avoids the issues of polysubstitution and carbocation rearrangement often encountered in direct Friedel-Crafts alkylation.

Caption: Primary two-step synthesis of 2-butylthiophene.

Step 1: Friedel-Crafts Acylation of Thiophene

The Friedel-Crafts acylation of thiophene is a classic electrophilic aromatic substitution.[5] Due to the high reactivity of the thiophene ring, milder Lewis acids like stannic chloride (SnCl₄) or solid acid catalysts are often preferred over aluminum chloride (AlCl₃) to minimize polymerization and side reactions.[6][7] The reaction introduces the butyryl group almost exclusively at the C2 position.[2]

Caption: Mechanism of Friedel-Crafts acylation on thiophene.

Data Presentation: Comparison of Acylation Conditions

The following table summarizes various catalytic systems used for the acylation of thiophene. While many examples use acetylating agents, the conditions are broadly applicable to butyrylation.

| Catalyst | Acylating Agent | Thiophene:Acylating Agent Molar Ratio | Temperature (°C) | Reaction Time | Thiophene Conversion (%) | Selectivity for 2-Acylthiophene (%) | Reported Yield (%) |

| Hβ Zeolite | Acetic Anhydride | 1:3 | 60 | 2 hours | ~99 | >98 | 99.6[8] |

| Phosphoric Acid (85%) | Acetic Anhydride | 1:1.5 | 65-68 | 5 hours | Not Reported | Not Reported | 75-80[5] |

| Stannic Chloride (SnCl₄) | Acetyl Chloride | 1:1.1 | Room Temp | Not Specified | Not Reported | Not Reported | 80-85[6] |

| Zinc Chloride (ZnCl₂) | Acetic Anhydride | 1:1 | 95 (exotherm) | ~1 hour | Not Reported | Not Reported | ~75[7] |

| EtAlCl₂ | Succinyl Chloride | 2.1:1 | 0 | 2 hours | Not Reported | Not Reported | 99[9] |

Experimental Protocol 1: Synthesis of 2-Butyrylthiophene via SnCl₄ Catalysis

This protocol is adapted from established procedures for the Friedel-Crafts acylation of thiophene.[5][6]

-

Materials:

-

Thiophene (0.1 mol, 8.4 g)

-

Butyryl chloride (0.11 mol, 11.7 g)

-

Stannic chloride (SnCl₄) (0.1 mol, 26.1 g)

-

Dry benzene (B151609) or dichloromethane (B109758) (200 mL)

-

Ice

-

5% Sodium bicarbonate solution

-

Anhydrous calcium chloride or magnesium sulfate

-

-

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve thiophene and butyryl chloride in 100 mL of the dry solvent.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of stannic chloride in 100 mL of dry solvent via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of water, two 100 mL portions of 5% sodium bicarbonate solution, and finally with 100 mL of water until neutral.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 2-butyrylthiophene is then purified by vacuum distillation.

-

Step 2: Reduction of 2-Butyrylthiophene

The choice between the Clemmensen and Wolff-Kishner reduction depends on the substrate's stability towards strong acids or bases. Both methods are highly effective for reducing aryl-alkyl ketones.[3][10][11]

Caption: Comparison of Clemmensen and Wolff-Kishner conditions.

Data Presentation: Comparison of Reduction Methods

| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yield |

| Clemmensen | Amalgamated Zinc (Zn(Hg)), conc. Hydrochloric Acid | Reflux | Effective for acid-stable compounds; good for aryl-alkyl ketones.[3][10] | Substrate must be stable to strong acid; mechanism is complex and occurs on zinc surface.[3][12] | High (~70-90%) |

| Wolff-Kishner | Hydrazine (B178648) (H₂NNH₂), Strong Base (e.g., KOH, NaOEt) | High-boiling solvent (e.g., ethylene glycol), 140-200 °C | Suitable for base-stable, acid-sensitive substrates.[4][11] | Requires high temperatures; substrate must be stable to strong base.[3][11] | High (~80-95%) |

Experimental Protocol 2: Clemmensen Reduction of 2-Butyrylthiophene

This protocol is based on the general procedure for Clemmensen reduction of aryl-alkyl ketones.[3][10]

-

Materials:

-

2-Butyrylthiophene (0.1 mol, 15.4 g)

-

Amalgamated Zinc (Zn(Hg)) (prepared from 65 g of zinc and 6.5 g of mercuric chloride)

-

Concentrated Hydrochloric Acid (150 mL)

-

Water (50 mL)

-

Toluene (B28343) (75 mL)

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Preparation of Zinc Amalgam: In a large flask, mix 65 g of zinc granules with a solution of 6.5 g of mercuric chloride in 100 mL of water containing 5 mL of concentrated HCl. Stir for 10 minutes, then decant the aqueous solution. Wash the zinc amalgam with water.

-

Reduction: To the flask containing the freshly prepared amalgam, add 50 mL of water, 150 mL of concentrated HCl, and 75 mL of toluene.

-

Add the 2-butyrylthiophene (0.1 mol) to the flask.

-

Heat the mixture to reflux with vigorous stirring for 6-8 hours. Periodically (e.g., every 2 hours), add an additional 25 mL of concentrated HCl.

-

Monitor the disappearance of the ketone by TLC.

-

Work-up: After cooling, carefully decant the liquid from the excess zinc. Transfer the liquid to a separatory funnel and separate the toluene layer.

-

Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter and concentrate the solution using a rotary evaporator. Purify the resulting crude 2-butylthiophene by vacuum distillation.

-

Experimental Protocol 3: Wolff-Kishner Reduction of 2-Butyrylthiophene

This protocol is adapted from the Huang-Minlon modification of the Wolff-Kishner reaction, which offers improved yields and shorter reaction times.[4][13]

-

Materials:

-

2-Butyrylthiophene (0.1 mol, 15.4 g)

-

Hydrazine hydrate (B1144303) (85% solution, 0.2 mol, 10 g)

-

Potassium hydroxide (B78521) (0.25 mol, 14 g)

-

Diethylene glycol (150 mL)

-

Diethyl ether

-

Dilute HCl

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, place the 2-butyrylthiophene, potassium hydroxide, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux (around 120-140 °C) for 1.5 hours to form the hydrazone.

-

Reconfigure the apparatus for distillation and slowly raise the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

-

Once the temperature has stabilized, reattach the reflux condenser and maintain the reflux for an additional 4-5 hours. The solution should become clear as the reaction completes.

-

Work-up: Cool the reaction mixture to room temperature and add 200 mL of water.

-

Transfer to a separatory funnel and extract with three 75 mL portions of diethyl ether.

-

Combine the ether extracts and wash them with dilute HCl followed by water.

-

Dry the organic layer over an anhydrous drying agent.

-

Purification: Filter and remove the solvent by rotary evaporator. Purify the crude 2-butylthiophene by vacuum distillation.

-

Alternative Synthetic Pathway: Lithiation and Alkylation

A powerful alternative for synthesizing 2-substituted thiophenes involves direct metallation followed by quenching with an electrophile. Thiophene can be selectively deprotonated at the C2 position by a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting 2-lithiothiophene is a potent nucleophile that reacts efficiently with alkyl halides.[14]

Caption: Synthesis of 2-butylthiophene via lithiation-alkylation.

Experimental Protocol 4: Synthesis of 2-Butylthiophene via Lithiation

This protocol requires strict anhydrous and inert atmosphere techniques.[14]

-

Materials:

-

Thiophene (0.1 mol, 8.4 g)

-

n-Butyllithium (1.6 M in hexanes, 0.105 mol, 66 mL)

-

1-Bromobutane (0.11 mol, 15.1 g)

-

Anhydrous tetrahydrofuran (B95107) (THF) (200 mL)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

-

Procedure:

-

Set up an oven-dried, three-necked flask with a stirrer, a thermometer, and a nitrogen/argon inlet.

-

Add the anhydrous THF and thiophene to the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Slowly add the 1-bromobutane dropwise, again maintaining the temperature at -78 °C.

-

After the addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2-3 hours.

-

Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of 100 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter, concentrate under reduced pressure, and purify the crude product by vacuum distillation.

-

Summary and Data Tables

Workflow for Acylation-Reduction Synthesis

Caption: General experimental workflow for the two-step synthesis.

Physical and Spectroscopic Data for 2-Butylthiophene

| Property | Value | Reference |

| IUPAC Name | 2-butylthiophene | [15] |

| Molecular Formula | C₈H₁₂S | [15] |

| Molecular Weight | 140.25 g/mol | [15] |

| Boiling Point | 181-183 °C | |

| Density | 0.951-0.957 g/cm³ @ 25 °C | [16] |

| Refractive Index | 1.504-1.510 @ 20 °C | [16] |

| SMILES | CCCCC1=CC=CS1 | [15] |

| InChIKey | MNDZHERKKXUTOE-UHFFFAOYSA-N | [15] |

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 8. tsijournals.com [tsijournals.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 2-Butylthiophene | C8H12S | CID 73818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-butyl thiophene, 1455-20-5 [thegoodscentscompany.com]

An In-depth Technical Guide to the Electrophilic Substitution of 2-Butylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-butylthiophene. Thiophene (B33073) and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. Understanding the reactivity and regioselectivity of substituted thiophenes, such as 2-butylthiophene, is crucial for the rational design and synthesis of novel compounds with desired pharmacological or material properties. This document details the core principles, experimental protocols, and quantitative data associated with the electrophilic substitution of this important heterocyclic compound.

Introduction to Electrophilic Substitution of Thiophene

Thiophene is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution reactions, similar to benzene (B151609). However, the sulfur atom in the thiophene ring enhances the electron density, making it significantly more reactive than benzene towards electrophiles. The substitution typically occurs at the C2 (α) and C5 (α') positions, which are electronically favored due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) through resonance.

In 2-substituted thiophenes, such as 2-butylthiophene, the existing substituent directs the incoming electrophile. The n-butyl group at the 2-position is an electron-donating group through induction and hyperconjugation, further activating the thiophene ring towards electrophilic attack. Consequently, electrophilic substitution on 2-butylthiophene predominantly occurs at the C5 position, which is the most electronically enriched and sterically accessible α-position.

General Mechanism and Regioselectivity

The general mechanism for electrophilic aromatic substitution of 2-butylthiophene involves a two-step process:

-

Formation of the Sigma Complex: The π-electrons of the thiophene ring act as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. Attack at the C5 position leads to a more stable intermediate where the positive charge can be delocalized over the ring and onto the sulfur atom without disrupting the aromatic sextet as significantly as attack at other positions.

-

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the thiophene ring and yielding the substituted product.

Due to the directing effect of the 2-butyl group, the major product of electrophilic substitution is the 5-substituted-2-butylthiophene. Minor products resulting from substitution at other positions may be formed under certain conditions, but the selectivity for the C5 position is generally high.

Key Electrophilic Substitution Reactions of 2-Butylthiophene

This section outlines the common electrophilic substitution reactions performed on 2-butylthiophene, including nitration, halogenation, Friedel-Crafts acylation, Vilsmeier-Haack formylation, and sulfonation.

Data Presentation

The following tables summarize the general reaction conditions and expected products for the key electrophilic substitution reactions of 2-butylthiophene. Please note that specific yields can vary depending on the precise reaction conditions and scale.

Table 1: Nitration of 2-Butylthiophene

| Reagent(s) | Solvent | Temperature (°C) | Major Product |

| HNO₃ / Acetic Anhydride | Acetic Acid | 10 - 25 | 2-Butyl-5-nitrothiophene |

| Copper (II) Nitrate / Acetic Anhydride | Acetic Anhydride | Room Temperature | 2-Butyl-5-nitrothiophene |

Table 2: Halogenation of 2-Butylthiophene

| Reagent(s) | Solvent | Temperature (°C) | Major Product |

| N-Bromosuccinimide (NBS) | Acetic Acid / Chloroform (B151607) | Room Temperature | 5-Bromo-2-butylthiophene |

| Bromine (Br₂) | Chloroform | Room Temperature | 5-Bromo-2-butylthiophene |

| N-Chlorosuccinimide (NCS) | Acetic Acid | Room Temperature | 5-Chloro-2-butylthiophene |

Table 3: Friedel-Crafts Acylation of 2-Butylthiophene

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Major Product |

| Acetyl Chloride | AlCl₃ | Methylene (B1212753) Chloride | 0 - 25 | 2-Acetyl-5-butylthiophene |

| Acetic Anhydride | SnCl₄ | Benzene | 0 - 25 | 2-Acetyl-5-butylthiophene |

Table 4: Vilsmeier-Haack Formylation of 2-Butylthiophene

| Reagent(s) | Solvent | Temperature (°C) | Major Product |

| POCl₃ / DMF | DMF | 0 - 25 | 5-Butylthiophene-2-carbaldehyde |

Table 5: Sulfonation of 2-Butylthiophene

| Reagent(s) | Solvent | Temperature (°C) | Major Product |

| Chlorosulfonic Acid | Chloroform | 0 - 25 | 2-Butylthiophene-5-sulfonyl chloride |

| Fuming Sulfuric Acid | None | Room Temperature | 2-Butylthiophene-5-sulfonic acid |

Experimental Protocols

The following are generalized experimental protocols for the key electrophilic substitution reactions of 2-butylthiophene. Researchers should adapt these procedures as necessary based on the specific scale and available laboratory equipment.

Nitration of 2-Butylthiophene

Objective: To synthesize 2-butyl-5-nitrothiophene.

Materials:

-

2-Butylthiophene

-

Acetic Anhydride

-

Fuming Nitric Acid

-

Glacial Acetic Acid

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Procedure:

-

In a three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 2-butylthiophene (1 mole equivalent) in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the solution to 10°C in an ice bath.

-

Prepare a solution of fuming nitric acid (1.2 mole equivalents) in glacial acetic acid.

-

Add the nitric acid solution dropwise to the stirred thiophene solution, maintaining the temperature below 25°C.[1]

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation.

Bromination of 2-Butylthiophene

Objective: To synthesize 5-bromo-2-butylthiophene.

Materials:

-

2-Butylthiophene

-

N-Bromosuccinimide (NBS)

-

Chloroform and Acetic Acid (as a solvent mixture)

-

Sodium Thiosulfate (B1220275) solution (10%)

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

-

Dissolve 2-butylthiophene (1 mole equivalent) in a mixture of chloroform and acetic acid in a round-bottom flask.

-

Add N-bromosuccinimide (1.05 mole equivalents) portion-wise to the solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water.

-

Wash the organic layer with 10% sodium thiosulfate solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Friedel-Crafts Acylation of 2-Butylthiophene

Objective: To synthesize 2-acetyl-5-butylthiophene.

Materials:

-

2-Butylthiophene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Methylene Chloride

-

Ice-cold dilute Hydrochloric Acid

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 mole equivalents) in anhydrous methylene chloride.[2]

-

Cool the suspension to 0°C in an ice bath.

-

Add acetyl chloride (1.1 mole equivalents) dropwise to the stirred suspension.

-

After the addition, add a solution of 2-butylthiophene (1 mole equivalent) in anhydrous methylene chloride dropwise, maintaining the temperature at 0°C.[2]

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to yield the crude product.

-

Purify by column chromatography or vacuum distillation.

Vilsmeier-Haack Formylation of 2-Butylthiophene

Objective: To synthesize 5-butylthiophene-2-carbaldehyde.

Materials:

-

2-Butylthiophene

-

Phosphorus Oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium Acetate (B1210297) solution

-

Organic solvent for extraction (e.g., Diethyl Ether)

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flask cooled to 0°C, add phosphorus oxychloride (1.5 mole equivalents) to N,N-dimethylformamide (used as both reagent and solvent).[3]

-

Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Add 2-butylthiophene (1 mole equivalent) dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[3]

-

Cool the mixture back to 0°C and add a solution of sodium acetate in water.

-

Stir for 30 minutes, then dilute with water and extract with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the resulting aldehyde by column chromatography.

Sulfonation of 2-Butylthiophene

Objective: To synthesize 2-butylthiophene-5-sulfonyl chloride.

Materials:

-

2-Butylthiophene

-

Chlorosulfonic Acid

-

Anhydrous Chloroform

-

Crushed Ice

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a stirrer, dissolve 2-butylthiophene (1 mole equivalent) in anhydrous chloroform.

-

Cool the solution to 0°C in an ice-salt bath.

-

Add chlorosulfonic acid (3-4 mole equivalents) dropwise with vigorous stirring, maintaining the temperature below 5°C.[4]

-

After the addition, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude 2-butylthiophene-5-sulfonyl chloride.

Visualizations

General Experimental Workflow for Electrophilic Substitution

The following diagram illustrates a typical workflow for the synthesis and purification of a substituted 2-butylthiophene derivative via electrophilic substitution.

Caption: General workflow for electrophilic substitution of 2-butylthiophene.

Applications in Drug Development

Thiophene derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold. Their structural versatility allows for the fine-tuning of physicochemical and pharmacokinetic properties. 2-Butylthiophene derivatives can serve as important intermediates in the synthesis of compounds with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functional groups introduced via electrophilic substitution provide handles for further molecular elaboration and the construction of complex drug candidates. For instance, the introduction of an amino group via reduction of a nitro group, or the use of a sulfonyl chloride to form sulfonamides, opens up a vast chemical space for the development of new therapeutic agents.

References

An In-depth Technical Guide to the NMR Spectroscopy Analysis of 2-Butylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-butylthiophene. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who utilize NMR techniques for the structural elucidation and characterization of heterocyclic compounds. This document presents quantitative ¹H and ¹³C NMR data in clearly structured tables, details the experimental protocols for data acquisition, and includes visualizations of the molecular structure and key NMR correlations.

Introduction to 2-Butylthiophene NMR Analysis

2-Butylthiophene is a substituted aromatic heterocycle of interest in various fields of chemical research, including materials science and medicinal chemistry. NMR spectroscopy is an essential analytical technique for the unambiguous determination of its molecular structure. This guide focuses on the interpretation of its ¹H and ¹³C NMR spectra, providing a detailed breakdown of chemical shifts, coupling constants, and signal assignments. Understanding these spectral features is critical for verifying the identity and purity of 2-butylthiophene in research and development settings.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 2-butylthiophene. The data is presented with assignments corresponding to the atom numbering in the chemical structure provided in the subsequent section.

¹H NMR Spectral Data of 2-Butylthiophene

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-5 | 7.10 | dd | J = 5.1, 1.2 | 1H |

| H-4 | 6.92 | dd | J = 5.1, 3.5 | 1H |

| H-3 | 6.78 | dd | J = 3.5, 1.2 | 1H |

| H-1' (α-CH₂) | 2.81 | t | J = 7.5 | 2H |

| H-2' (β-CH₂) | 1.68 | sextet | J = 7.5 | 2H |

| H-3' (γ-CH₂) | 1.41 | sextet | J = 7.5 | 2H |

| H-4' (δ-CH₃) | 0.93 | t | J = 7.4 | 3H |

dd = doublet of doublets, t = triplet, sextet = sextet

¹³C NMR Spectral Data of 2-Butylthiophene

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-2 | 145.9 |

| C-5 | 127.5 |

| C-3 | 124.0 |

| C-4 | 122.7 |

| C-1' (α-CH₂) | 33.2 |

| C-2' (β-CH₂) | 31.0 |

| C-3' (γ-CH₂) | 22.2 |

| C-4' (δ-CH₃) | 13.9 |

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of liquid organic compounds such as 2-butylthiophene.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of 2-butylthiophene for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

-

Capping: Securely cap the NMR tube.

NMR Instrument Parameters

-

Spectrometer: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: Typically 8 to 16 scans are sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 10-12 ppm centered around 5-6 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 128 to 1024) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Visualizations

The following diagrams illustrate the chemical structure and key NMR relationships for 2-butylthiophene.

An In-depth Technical Guide to the FTIR Analysis of 2-Butylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2-butylthiophene. It details the expected vibrational modes, a thorough experimental protocol for obtaining the FTIR spectrum of a liquid sample, and logical workflows for analysis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who are working with or characterizing thiophene (B33073) derivatives.

Introduction to FTIR Spectroscopy of Thiophene Derivatives

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes. This absorption pattern creates a unique spectral "fingerprint." For thiophene and its derivatives, such as 2-butylthiophene, FTIR spectroscopy is instrumental in confirming structural integrity, identifying substituents, and assessing purity.

The FTIR spectrum of a thiophene derivative is characterized by several key regions:

-

C-H Vibrations: Aromatic C-H stretching vibrations of the thiophene ring typically appear in the region of 3100-3000 cm⁻¹.[1] Aliphatic C-H stretching vibrations from the butyl group are expected in the 3000-2800 cm⁻¹ range.

-

Ring Vibrations: The stretching vibrations of the C=C and C-C bonds within the thiophene ring give rise to a series of bands, often observed between 1600 cm⁻¹ and 1300 cm⁻¹. For 2-substituted thiophenes, characteristic bands are reported in the ranges of 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹.[1]

-

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide valuable information about the substitution pattern on the thiophene ring. In-plane bending modes are typically found between 1300 cm⁻¹ and 1000 cm⁻¹, while out-of-plane bending vibrations occur at lower frequencies, generally in the 1000-750 cm⁻¹ region.[1]

-

C-S Vibrations: The stretching vibration of the C-S bond in the thiophene ring is often observed in the fingerprint region, typically between 850 cm⁻¹ and 600 cm⁻¹.[1]

Expected FTIR Vibrational Modes of 2-Butylthiophene

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3050 | Weak to Medium | Aromatic C-H Stretching (Thiophene Ring) |

| ~2955 - 2975 | Strong | Asymmetric C-H Stretching (CH₃ in Butyl) |

| ~2920 - 2940 | Strong | Asymmetric C-H Stretching (CH₂ in Butyl) |

| ~2865 - 2885 | Medium | Symmetric C-H Stretching (CH₃ in Butyl) |

| ~2845 - 2865 | Medium | Symmetric C-H Stretching (CH₂ in Butyl) |

| ~1520 | Medium | C=C Ring Stretching |

| ~1465 | Medium | CH₂ Scissoring (Butyl Group) |

| ~1430 | Medium | C=C Ring Stretching |

| ~1375 | Medium | CH₃ Symmetric Bending (Butyl Group) |

| ~1230 | Medium | C-H In-plane Bending (Thiophene Ring) |

| ~1080 | Medium | C-H In-plane Bending (Thiophene Ring) |

| ~1045 | Medium | C-H In-plane Bending (Thiophene Ring) |

| ~850 | Medium | C-H Out-of-plane Bending (Thiophene Ring) |

| ~820 | Medium | C-H Out-of-plane Bending (Thiophene Ring) |

| ~700 | Strong | C-H Out-of-plane Bending / Ring Deformation |

| ~650 | Medium | C-S Stretching |

Note: The exact peak positions and intensities can be influenced by the sample state (neat liquid, solution), solvent, and instrumental parameters.

Experimental Protocol for FTIR Analysis of 2-Butylthiophene (Neat Liquid)

This section details a standard operating procedure for acquiring a high-quality FTIR spectrum of a neat liquid sample, such as 2-butylthiophene, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Sample of 2-butylthiophene

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

3.2. Instrument Setup and Background Collection

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Install the ATR accessory in the sample compartment of the spectrometer.

-

Open the data acquisition software and configure the experimental parameters. Typical parameters for a routine analysis are:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (more scans improve the signal-to-noise ratio)

-

Apodization: Happ-Genzel

-

-

Before introducing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, and will be subtracted from the sample spectrum.

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Initiate the background scan from the software.

3.3. Sample Analysis

-

Place a small drop of 2-butylthiophene onto the center of the ATR crystal using a clean pipette. The drop should be large enough to completely cover the crystal surface.

-

If the ATR accessory has a pressure clamp, lower it to ensure good contact between the liquid sample and the crystal.

-

Initiate the sample scan from the software. The instrument will collect the specified number of scans and average them.

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum of 2-butylthiophene.

3.4. Post-Analysis and Cleaning

-

After the measurement is complete, raise the pressure clamp (if used).

-

Thoroughly clean the ATR crystal surface by wiping away the 2-butylthiophene sample with a lint-free wipe.

-

Perform a final cleaning with a wipe dampened with a suitable solvent to remove any residual sample.

-

Allow the crystal to dry completely before running the next sample.

Data Interpretation and Visualization

The resulting FTIR spectrum should be carefully analyzed to identify the characteristic absorption bands as outlined in the data table above. The presence and positions of these bands will confirm the identity and structural features of 2-butylthiophene.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of a liquid sample.

Caption: Workflow for FTIR analysis of a liquid sample.

Relationship of Vibrational Modes in 2-Butylthiophene

The vibrational modes observed in the FTIR spectrum of 2-butylthiophene can be categorized based on the part of the molecule involved in the vibration.

Caption: Categorization of vibrational modes in 2-butylthiophene.

References

An In-depth Technical Guide to the Mass Spectrometry of 2-Butylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-butylthiophene, a sulfur-containing heterocyclic compound. The information presented herein is intended to assist researchers, scientists, and professionals in drug development in understanding its fragmentation behavior and in the development of analytical methods.

Quantitative Mass Spectrometric Data

The electron ionization (EI) mass spectrum of 2-butylthiophene is characterized by a distinct fragmentation pattern. The quantitative data, including the mass-to-charge ratio (m/z), relative intensity, and proposed fragment structures, are summarized in the table below. This data is crucial for the identification and structural elucidation of 2-butylthiophene in various matrices.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Proposed Structure |

| 140 | 36.92 | [M]⁺• (Molecular Ion) | C₈H₁₂S⁺• |

| 97 | 100.00 | [M - C₃H₇]⁺ | C₅H₅S⁺ |

| 98 | 44.01 | [M - C₃H₆]⁺• | C₅H₆S⁺• |

| 99 | 18.12 | Isotopic peak of m/z 98 | [¹³C]C₄H₆S⁺• |

| 45 | 11.88 | [CHS]⁺ | CHS⁺ |

Table 1: Key mass spectral data for 2-butylthiophene obtained via Electron Ionization (EI) Mass Spectrometry. Data sourced from PubChem[1].

Experimental Protocols

While the exact experimental conditions used to obtain the reference mass spectrum are not fully detailed in the public record, a standard gas chromatography-mass spectrometry (GC-MS) protocol for the analysis of alkylthiophenes can be employed. The following is a generalized protocol suitable for the analysis of 2-butylthiophene.

a) Sample Preparation:

A stock solution of 2-butylthiophene should be prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of approximately 1 mg/mL. A working standard of 10 µg/mL can then be prepared by serial dilution for GC-MS analysis.

b) Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at a rate of 10°C/min.

-

Ramp to 250°C at a rate of 20°C/min, and hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Acquisition Mode: Full scan from m/z 40 to 350 for qualitative analysis.

Fragmentation Pathway of 2-Butylthiophene

The fragmentation of 2-butylthiophene upon electron ionization is a key aspect of its mass spectrometric characterization. The primary fragmentation pathways are initiated by the loss of electrons from the thiophene (B33073) ring or the sulfur heteroatom.

The molecular ion ([M]⁺•) is observed at m/z 140. The base peak at m/z 97 is formed by the loss of a propyl radical (•C₃H₇) through a β-cleavage of the butyl side chain. This cleavage results in a stable, resonance-stabilized thiophenylmethyl cation. Another significant fragment at m/z 98 is likely formed via a McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the butyl chain to the thiophene ring, followed by the elimination of a neutral propene molecule (C₃H₆).

Experimental Workflow

The general workflow for the analysis of 2-butylthiophene using GC-MS involves several key stages, from sample introduction to data analysis.

This workflow illustrates the sequential process of analyzing a volatile compound like 2-butylthiophene. The sample is first vaporized and separated based on its volatility and interaction with the GC column's stationary phase. The separated molecules then enter the mass spectrometer, where they are ionized, fragmented, and sorted by their mass-to-charge ratio before being detected. The resulting mass spectrum is then interpreted to identify the compound and its fragments.

References

An In-depth Technical Guide to the Electrochemical Properties of 2-Butylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical properties of 2-butylthiophene, a heterocyclic organic compound of significant interest in the development of conducting polymers and organic electronics. While specific experimental data for 2-butylthiophene is limited in publicly accessible literature, this document compiles and extrapolates information from closely related poly(alkylthiophenes) and theoretical studies to offer a detailed understanding of its expected electrochemical behavior. The guide covers the fundamental principles of its electropolymerization, key electrochemical parameters such as oxidation and reduction potentials, HOMO/LUMO energy levels, and the anticipated conductivity of its corresponding polymer, poly(2-butylthiophene). Detailed experimental protocols for electrochemical analysis and diagrammatic representations of the underlying processes are provided to facilitate further research and application in fields ranging from materials science to drug development.

Introduction

Thiophene (B33073) and its derivatives are fundamental building blocks in the field of conducting polymers due to the ability of the thiophene ring to undergo oxidative polymerization, leading to extended π-conjugated systems.[1] This conjugation is responsible for the unique electronic and optical properties of polythiophenes, making them suitable for a variety of applications, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and sensors. The introduction of alkyl side chains, such as a butyl group at the 2-position of the thiophene ring, can significantly influence the polymer's properties by enhancing solubility and processability, and by modifying the electronic structure through steric and electronic effects. This guide focuses on the electrochemical characteristics of 2-butylthiophene and its polymer.

Electrochemical Polymerization of 2-Butylthiophene

The electrochemical polymerization of 2-butylthiophene is expected to proceed via an oxidative coupling mechanism, similar to other thiophene derivatives. This process involves the oxidation of the monomer at an electrode surface to form radical cations, which then couple and grow into a polymer chain that deposits onto the electrode.

The overall electropolymerization process can be summarized in the following key steps:

-

Oxidation of the Monomer: The initial step is the oxidation of the 2-butylthiophene monomer at the anode to form a radical cation. This occurs at a specific onset oxidation potential.

-

Radical Cation Coupling: Two radical cations then couple to form a dimer.

-

Propagation: The dimer is subsequently oxidized and couples with other radical cations or oligomers, leading to the propagation of the polymer chain.

-

Polymer Deposition: The growing polymer chain, which is in its oxidized (doped) and conductive state, becomes insoluble in the electrolyte solution and deposits onto the electrode surface.

Quantitative Electrochemical Data

| Property | Estimated Value | Reference Compound | Citation |

| Monomer Oxidation Potential (Eox) | ~1.8 V vs. SCE | 3-Methylthiophene (B123197) | [2] |

| Monomer Reduction Potential (Ered) | Not Reported | - | - |

| Polymer Oxidation Potential (Epa) | Not Reported | - | - |

| Polymer Reduction Potential (Epc) | Not Reported | - | - |

Table 1: Redox Potentials. Note: The oxidation potential can be influenced by the solvent, electrolyte, and electrode material.

| Property | Estimated Value (eV) | Method | Reference Compound | Citation |

| HOMO Level | Not Reported | - | - | - |

| LUMO Level | Not Reported | - | - | - |

| Electrochemical Band Gap (Eg) | Not Reported | - | - | - |

Table 2: HOMO/LUMO Energy Levels. Note: HOMO and LUMO levels can be estimated from the onset oxidation and reduction potentials, respectively, determined by cyclic voltammetry.

| Property | Reported Value (S/cm) | Doping Agent | Reference Polymer | Citation |